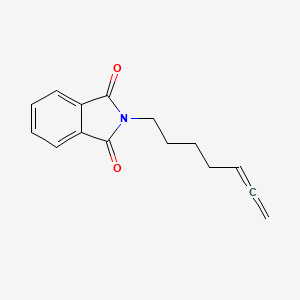![molecular formula C8H9NOS B14256651 (6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one CAS No. 183889-76-1](/img/structure/B14256651.png)
(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of sulfur and nitrogen atoms within a bicyclic framework, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic framework. Reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the ethenyl group: The ethenyl group is introduced through a series of reactions, such as halogenation followed by elimination, to yield the desired ethenyl-substituted product.
Incorporation of sulfur and nitrogen atoms:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, industrial processes often incorporate green chemistry principles to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, such as hydrogenation, can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new antibiotics and antiviral agents.
Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one: shares similarities with other bicyclic compounds containing sulfur and nitrogen atoms, such as thiadiazoles and thiazoles.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms within a heterocyclic structure and are known for their diverse biological activities.
Thiazoles: Similar to thiadiazoles, thiazoles have a sulfur and nitrogen-containing ring and are used in various pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
183889-76-1 |
|---|---|
Fórmula molecular |
C8H9NOS |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one |
InChI |
InChI=1S/C8H9NOS/c1-2-6-4-9-7(10)3-8(9)11-5-6/h2,5,8H,1,3-4H2/t8-/m1/s1 |
Clave InChI |
VEIQRBAHEPYCED-MRVPVSSYSA-N |
SMILES isomérico |
C=CC1=CS[C@@H]2CC(=O)N2C1 |
SMILES canónico |
C=CC1=CSC2CC(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
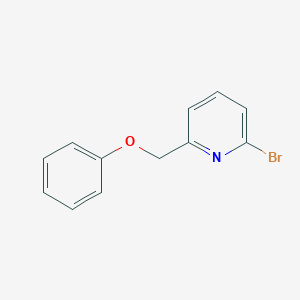
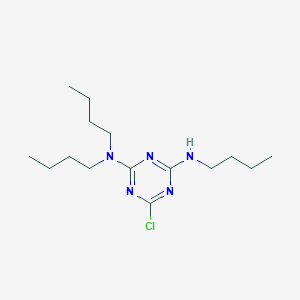
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
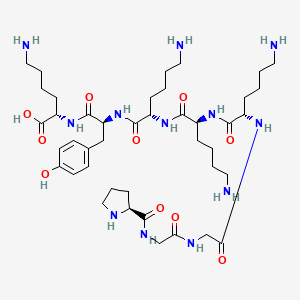


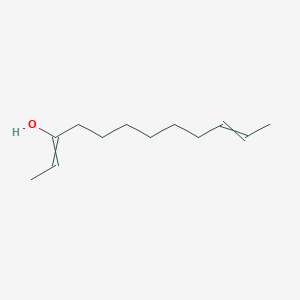
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
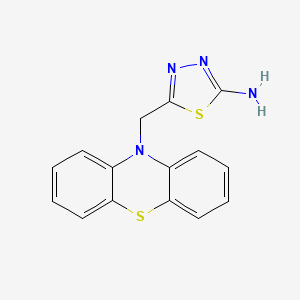
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
